Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-cyano-1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONXUIDBVZZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent . The reaction mixture is typically heated to 80°C overnight to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-1-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strain and reactivity make it a valuable intermediate in organic synthesis. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile scaffold for the synthesis of diverse chemical entities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Ethyl 1-(Chlorocarbonyl)-2,2-dimethylcyclopropanecarboxylate ()
- Structure : Contains a chlorocarbonyl (-COCl) and two methyl groups on the cyclopropane ring.
- Synthesis : Synthesized via refluxing in SO₂Cl₂, followed by sulfonamide coupling (90% yield) .
- Key Properties :
1-Aminocyclopropane-1-carboxylic Acid ()
- Structure: Cyclopropane with an amino (-NH₂) and carboxylic acid (-COOH) group.
- Properties: Role in biology: Precursor to ethylene in plants . Reactivity: Amino group participates in cyclization and decarboxylation reactions.
- Contrast: Unlike the target compound, this derivative lacks ester/cyano groups and exhibits biological activity rather than synthetic utility.
Methyl 1-(5-Methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate ()
- Structure: Cyclopropane ester with a methoxy-dinitrophenoxy substituent.
- Synthesis : Prepared via nucleophilic substitution using cesium carbonate in acetonitrile .
- Reactivity: Electron-deficient aromatic substituent enhances electrophilicity, contrasting with the cyano group’s electron-withdrawing effects.
Ring Size and Substituent Effects
Potassium 1-Cyanocyclopentane-1-carboxylate ()
- Structure: Cyclopentane ring with cyano and carboxylate groups.
- Key Differences :
Methyl 1-(Methylamino)cyclobutanecarboxylate ()
- Structure: Cyclobutane ring with methylamino (-NHCH₃) and ester groups.
- Properties :
- Contrast: Cyclobutane’s moderate ring strain and amino substituent enable distinct reactivity (e.g., hydrogen bonding) compared to the target compound.
Physical and Spectral Data Comparison
Biological Activity
Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate is a compound belonging to the class of cyclopropane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Overview of Cyclopropane Derivatives
Cyclopropane derivatives have garnered attention due to their unique structural properties, which often lead to significant biological effects. They are involved in various biological processes, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications in cancer treatment and neurochemical modulation .
Enzyme Inhibition
One of the primary mechanisms through which cyclopropane derivatives exert their biological activity is through enzyme inhibition. This compound may interact with specific enzymes, leading to alterations in metabolic pathways. For instance, the introduction of a cyclopropane ring can enhance the binding affinity to enzyme active sites, resulting in increased inhibition rates .
Antimicrobial Properties
Research indicates that cyclopropane derivatives possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic functions within the microorganisms .
Antitumor Activity
The compound has also been studied for its potential antitumor effects. Cyclopropane derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Binding to active sites | |
| Antimicrobial | Disruption of cell membranes | |
| Antitumor | Induction of apoptosis |
Study 1: Enzyme Inhibition Profile
A study investigated the enzyme inhibition profile of various cyclopropane derivatives, including this compound. The results indicated that this compound effectively inhibited key metabolic enzymes involved in bacterial growth, showcasing its potential as an antimicrobial agent.
Study 2: Antitumor Efficacy
In another research project focused on cancer treatment, this compound was tested against several cancer cell lines. The findings demonstrated significant cytotoxic effects, suggesting that this compound could be a promising candidate for further development in cancer therapeutics.
Q & A
Q. Optimization Considerations :
- Base Selection : Strong bases (e.g., KOtBu) enhance nucleophilic attack but may induce side reactions like ring-opening.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol reduces side-product formation .
- Temperature : Reflux conditions (~80°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates.
Typical yields range from 60–80%, with purity confirmed via HPLC or GC-MS .
Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving the strained cyclopropane ring?
Answer:
The cyclopropane ring’s high strain (~27 kcal/mol) leads to unpredictable reactivity. Conflicting experimental data (e.g., unexpected regioselectivity in nucleophilic additions) can be addressed via:
- DFT Calculations : To map transition states and identify kinetically favored pathways .
- Molecular Dynamics Simulations : To model solvent effects on ring strain and reaction barriers.
- Retrosynthetic Analysis : Tools like Pistachio/BKMS databases predict feasible synthetic routes while accounting for steric hindrance from the methyl and cyano substituents .
For example, simulations may reveal that the methyl group’s steric bulk directs nucleophilic attack to the less hindered carbon, overriding electronic effects .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 1.2–1.4 ppm (cyclopropane CH₂), δ 3.5–4.2 ppm (ester CH₂CH₃), and δ 2.1–2.3 ppm (methyl group) confirm substituent positions .
- ¹³C NMR : Peaks at ~120 ppm (C≡N) and ~170 ppm (ester C=O) validate functional groups .
- IR Spectroscopy : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .
- X-ray Crystallography : Resolves bond angles (e.g., ~60° for cyclopropane carbons) and spatial arrangement of substituents .
Advanced: How does the steric and electronic interplay of substituents affect the compound’s reactivity in ring-opening reactions?
Answer:
The methyl and cyano groups create competing steric and electronic effects:
- Steric Effects : The methyl group hinders nucleophilic attack at the adjacent carbon, favoring reactivity at the cyano-substituted position despite its electron-withdrawing nature .
- Electronic Effects : The cyano group stabilizes transition states via conjugation but reduces electrophilicity at the carbonyl carbon.
Case Study : In hydrolysis reactions, the ester group undergoes nucleophilic attack at the carbonyl carbon, but the methyl group slows kinetics by 30% compared to unsubstituted analogs. This is quantified via Hammett plots (σ = +0.23 for cyano) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Bioisostere Development : The cyclopropane ring mimics peptide bonds or aromatic systems, enabling protease inhibition studies .
- Prodrug Synthesis : The ester moiety facilitates intracellular hydrolysis, releasing active carboxylic acid derivatives (e.g., antiviral agents) .
- Metabolic Probes : Radiolabeled versions (e.g., ¹⁴C-cyano group) track metabolic pathways in in vitro assays .
Advanced: What strategies mitigate enantiomer formation during asymmetric synthesis of this chiral cyclopropane derivative?
Answer:
- Chiral Catalysts : Use of Rh(II) or Cu(I) complexes with bis(oxazoline) ligands for enantioselective cyclopropanation (up to 90% ee) .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer of the ester group .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts with chiral amines (e.g., cinchonidine) improve enantiopurity .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH Stability Studies :
- Acidic Conditions (pH < 3) : Rapid ester hydrolysis (t₁/₂ = 2 h at pH 2).
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 h, with <5% degradation .
- Thermal Stability :
- Decomposition above 150°C via retro-Diels-Alder pathways, confirmed by TGA-FTIR .
Advanced: How do solvent effects modulate the compound’s reactivity in cross-coupling reactions?
Answer:
- Polar Solvents (e.g., DMSO) : Stabilize charged intermediates in Suzuki-Miyaura couplings but may coordinate to Pd catalysts, reducing efficiency.
- Nonpolar Solvents (e.g., toluene) : Favor radical pathways in photochemical reactions, enhancing cyano group retention .
- Ionic Liquids (e.g., [BMIM][PF₆]) : Increase reaction rates by 40% via electrostatic stabilization of transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
